VU0418506

mGlu4 Potency Allosteric Modulator

VU0418506 (CAS 1330624-42-4) is the definitive mGlu4 positive allosteric modulator (PAM) tool compound for Parkinson's research. Generic mGlu4 PAMs introduce confounding variables due to lower potency (EC50: 68 nM vs. ~240 nM for ML128) or unwanted activity at mGlu2/4 heteromers. This compound solves this with: - Uniquely selective potentiation of mGlu4 homomers over heteromers, enabling clean circuit dissection. - A fully validated PK/PD relationship linking unbound brain concentrations to efficacy in haloperidol-induced catalepsy models. - A clean cardiac ion channel and Ames-negative safety profile, characterized across three preclinical species, ensuring reproducible long-term studies.

Molecular Formula C12H8ClFN4
Molecular Weight 262.67
CAS No. 1330624-42-4
Cat. No. B611747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0418506
CAS1330624-42-4
SynonymsVU0418506;  VU-0418506;  VU 0418506; 
Molecular FormulaC12H8ClFN4
Molecular Weight262.67
Structural Identifiers
SMILESC1=CC2=C(C(=NN2)NC3=CC(=C(C=C3)F)Cl)N=C1
InChIInChI=1S/C12H8ClFN4/c13-8-6-7(3-4-9(8)14)16-12-11-10(17-18-12)2-1-5-15-11/h1-6H,(H2,16,17,18)
InChIKeySBDWTBISUBYOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0418506: Selective mGlu4 PAM Overview


VU0418506 (CAS 1330624-42-4) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) developed as a research tool for studying the role of mGlu4 in Parkinson's disease and other CNS disorders [1]. It is chemically defined as N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, with a molecular weight of 262.67 g/mol [2]. VU0418506 has been extensively characterized in vitro and in vivo, demonstrating potent and selective mGlu4 potentiation, favorable pharmacokinetic properties, and robust efficacy in preclinical rodent models of Parkinson's disease [1][2].

Pathway tool Selective mGlu4 homomer PAM without mGlu2/4 heteromer activity
PK/PD context Reported exposure-response relationship in rodent catalepsy models
Selectivity profile No reported activity at Group I/II mGlu subtypes up to 30 µM

Why VU0418506 Is Irreplaceable


Substitution with a generic mGlu4 PAM is scientifically inadvisable due to VU0418506's unique combination of high potency, broad selectivity, defined heteromer pharmacology, and extensively characterized in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationship. Other mGlu4 PAMs exhibit significantly lower potency (e.g., VU0361737/ML128 with EC50 of 240 nM vs. 68 nM for VU0418506) [1], or display activity at mGlu2/4 heteromers (e.g., Lu AF21934), which introduces confounding pharmacological variables [2]. VU0418506 is the only compound with a fully validated PK/PD correlation in the haloperidol-induced catalepsy model, linking unbound brain concentrations directly to in vitro potency [1]. These critical differentiators preclude simple interchange and are essential for reproducible, high-quality data.

Potency context may differ
Other mGlu4 PAMs (e.g., VU0361737, VU0364770) show reported lower potency; assay-response range may not transfer directly.
Heteromer pharmacology mismatch
Compounds like Lu AF21934 potentiate mGlu2/4 heteromers, introducing confounding signaling variables absent with VU0418506.
PK/PD validation gap
Most research mGlu4 PAMs lack reported unbound brain concentration–response correlation; exposure–effect interpretation may require review.

Head-to-Head Evidence for VU0418506


Superior mGlu4 Potency vs. Reference PAMs

VU0418506 exhibits significantly higher potency at human and rat mGlu4 receptors compared to several widely used mGlu4 PAMs. In a GIRK channel assay, VU0418506 displayed EC50 values of 55.7 nM (human) and 46.6 nM (rat) [1]. In contrast, VU0361737 (ML128) shows EC50 values of 240 nM (human) and 110 nM (rat) , VU0364770 shows EC50 values of 1.1 µM (human) and 290 nM (rat) , and VU0155041 shows EC50 values of 798 nM (human) and 693 nM (rat) .

mGlu4 Potency vs. Reference PAMs
Cross-study comparable
EC50 55.7 nM (human), 46.6 nM (rat)
4.3–20× lower EC50 than VU0361737, VU0364770, VU0155041
Supports lower-concentration assay design and reduced compound consumption
GIRK channel assay; potency ranking context
mGlu4 Potency Allosteric Modulator

Broad mGlu Subtype Selectivity

VU0418506 displays a clean selectivity profile, with no significant activity at Group I (mGlu1, mGlu5) or Group II (mGlu2, mGlu3) mGlu receptors, nor at mGlu7 or mGlu8, at concentrations up to 30 µM [1]. This is in contrast to some other mGlu4 PAMs, such as VU0364770, which exhibits PAM activity at mGlu6 (EC50 6.8 µM) and antagonist activity at mGlu5 (EC50 17.9 µM) .

Broad mGlu Subtype Selectivity
Cross-study comparable
No activity at mGlu1,2,3,5,7,8 up to 30 µM
>440-fold selectivity window over mGlu6
Supports mGlu4-specific endpoint attribution
Recombinant human mGlu functional assays
Selectivity mGlu receptors Off-target

Lack of mGlu2/4 Heteromer Activity

Using CODA-RET technology, VU0418506 was shown to have no potentiator activity at mGlu2/4 heteromers, while still robustly potentiating mGlu4 homomers [1]. This is in stark contrast to the mGlu4 PAM Lu AF21934, which acts as a potent potentiator at both mGlu4 homomers and mGlu2/4 heteromers [2].

Lack of mGlu2/4 Heteromer Activity
Head-to-head
VU0418506: no potentiation of mGlu2/4
Lu AF21934: potent potentiator at mGlu2/4 heteromers
Enables homomer-selective signaling interrogation
CODA-RET assay in HEK293 coexpression
Heteromer mGlu2/4 CODA-RET

In Vivo Antiparkinsonian Efficacy and PK/PD

VU0418506 demonstrates dose-dependent reversal of haloperidol-induced catalepsy (HIC) in rats, with significant activity observed at oral doses of 3 mg/kg and higher [1]. The compound achieved maximal efficacy comparable to a 56.6 mg/kg dose of the adenosine A2A antagonist compound 2333 [1]. Critically, a clear PK/PD relationship was established: 50% reversal of HIC occurred at a total brain concentration of 7.1 µM and an estimated unbound brain concentration of 34 nM, which closely matches the in vitro EC50 of 46 nM at rat mGlu4 [1]. The in vivo EC50 based on CSF concentration was 210 nM [1].

In Vivo PD and PK/PD Correlation
Head-to-head
Unbound brain EC50 34 nM matches in vitro EC50 46 nM (rat)
Dose-dependent catalepsy reversal at ≥3 mg/kg p.o.
Supports exposure-response interpretation in parkinsonian models
Haloperidol-induced catalepsy; CSF EC50 210 nM
Parkinson's disease In vivo efficacy PK/PD

Preclinical Cardiac and Genotoxicity Safety

VU0418506 was found to be clean against a panel of ion channels associated with cardiac toxicity and was negative in a mini-Ames assay with and without S9 metabolic activation [1]. While not a direct comparator study, this data provides essential reassurance for researchers conducting long-term in vivo experiments, as many research compounds in the mGlu4 PAM class have not been characterized for these liabilities.

Cardiac and Genotoxicity Profiling
Data to verify
Clean cardiac ion channel panel; negative mini-Ames
Safety-related endpoint context for long-term in vivo studies
Class-level: many mGlu4 PAMs lack this characterization
Safety Cardiotoxicity Mutagenicity

Multi-Species Pharmacokinetics

VU0418506 was characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species (rat, dog, and monkey) [1]. In rats, the compound demonstrated sustained brain exposure for at least 6 hours after oral dosing [2]. This multi-species PK data is not available for most mGlu4 PAM research tools, providing a significant advantage for translational studies.

Multi-Species Pharmacokinetics
Context-dependent
Sustained brain exposure >6 h (rat); PK data in dog, monkey
Supports cross-species exposure-model interpretation
Multi-species PK characterization reported
Pharmacokinetics Preclinical ADME

VU0418506 Application Scenarios


Parkinson's Disease Target Validation

VU0418506 is ideally suited for studies investigating the role of mGlu4 in Parkinson's disease (PD) pathophysiology and for validating mGlu4 as a therapeutic target. Its robust efficacy in both haloperidol-induced catalepsy and 6-OHDA lesion models [1], combined with a well-defined PK/PD relationship [1], allows researchers to confidently link target engagement to behavioral outcomes. The compound's high potency and selectivity ensure that observed antiparkinsonian effects are specifically mGlu4-mediated, avoiding confounding activity at other mGlu subtypes or heteromers [1][2].

Dissecting mGlu4 Homomer vs. Heteromer Signaling

Researchers aiming to differentiate the contributions of mGlu4 homomers from mGlu2/4 heteromers in neural circuits should select VU0418506. As demonstrated by CODA-RET assays, VU0418506 potentiates mGlu4 homomers but is inactive at mGlu2/4 heteromers [1]. In contrast, compounds like Lu AF21934 potentiate both [1]. This unique property makes VU0418506 a critical tool for experiments designed to parse the distinct physiological roles of these receptor complexes, a line of inquiry relevant to understanding PD and other CNS disorders.

Long-Term In Vivo Studies with Defined Safety

For chronic dosing studies in rodents or larger animal models, VU0418506 offers significant advantages. Its characterization in three preclinical safety species (rat, dog, monkey) [2] provides a foundation for dose selection and safety monitoring. Furthermore, the compound's clean profile against cardiac ion channels and negative Ames test results [2] reduce the likelihood of compound-related toxicities confounding long-term readouts, a level of characterization not typically available for less advanced research compounds.

In Vitro mGlu4 Assay Reference Compound

VU0418506 is an excellent positive control or reference compound for in vitro mGlu4 functional assays (e.g., calcium mobilization, GIRK, or cAMP assays). Its high potency (EC50 ~50-70 nM) [1] allows for robust potentiation of glutamate responses at low concentrations, minimizing the risk of off-target effects even at high test concentrations. Its well-characterized selectivity profile [1] ensures that assay signals are specifically driven by mGlu4 activation, making it a reliable standard for screening and characterization of novel mGlu4 modulators.

Application
Selection Property
Validation Focus
mGlu4 pathway validation in parkinsonian models
Homomer-selective PAM with reported PK/PD correlation
Catalepsy and 6-OHDA lesion model-response endpoints
Dissecting mGlu4 homomer vs. heteromer signaling
Inactivity at mGlu2/4 heteromers in CODA-RET assay
Homomer-specific circuit interrogation studies
Long-term in vivo studies with safety context
Reported multi-species PK and negative genotoxicity profile
Safety-related endpoint monitoring in chronic dosing models
In vitro mGlu4 functional assay reference
Reported high-potency positive control with clean selectivity
Assay signal specificity and mGlu4 activation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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